3-Amino-5-(trifluoromethyl)picolinaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for 3-amino-5-(trifluoromethyl)picolinaldehyde, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-amino-5-(trifluoromethyl)pyridine-2-carbaldehyde . This nomenclature reflects the compound’s pyridine backbone substituted with an amino group (-NH₂) at position 3, a trifluoromethyl (-CF₃) group at position 5, and an aldehyde (-CHO) functional group at position 2 (Figure 1). The numbering follows the priority rules for heterocyclic aromatic systems, with the nitrogen atom in the pyridine ring assigned position 1. The aldehyde group receives the lowest possible locant due to its higher functional group priority compared to the amino and trifluoromethyl substituents.
Systematic identification via spectroscopic methods confirms this structure. For instance, the SMILES notation (C1=C(C=NC(=C1N)C=O)C(F)(F)F) explicitly encodes the connectivity of atoms, while the InChIKey (NTZSMYVBGVLNCG-UHFFFAOYSA-N) provides a unique identifier for computational databases.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₇H₅F₃N₂O , derived from its pyridine core (C₅H₄N) augmented by substituents: one amino group (-NH₂), one trifluoromethyl group (-CF₃), and one aldehyde group (-CHO). The molecular weight is 190.12 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 7 | 12.01 | 84.07 |
| H | 5 | 1.008 | 5.04 |
| F | 3 | 19.00 | 57.00 |
| N | 2 | 14.01 | 28.02 |
| O | 1 | 16.00 | 16.00 |
| Total | 190.12 |
This composition aligns with high-resolution mass spectrometry data, which typically shows a molecular ion peak at m/z 190.12. The trifluoromethyl group contributes significantly to the compound’s molecular weight (30.0%) and influences its physicochemical properties, such as lipophilicity.
Stereochemical Configuration and Conformational Isomerism
This compound lacks chiral centers due to its planar pyridine ring and substituent arrangement. The amino and aldehyde groups reside in fixed positions on the aromatic system, preventing free rotation and limiting conformational flexibility. However, the trifluoromethyl group’s three fluorine atoms adopt a trigonal pyramidal geometry, creating a localized stereoelectronic environment that influences intermolecular interactions.
Computational studies using density functional theory (DFT) reveal that the lowest-energy conformation places the aldehyde group coplanar with the pyridine ring to maximize π-conjugation, while the trifluoromethyl group tilts slightly out of plane to minimize steric hindrance. Nuclear magnetic resonance (NMR) data support this model, showing coupling constants consistent with restricted rotation about the C2–CHO bond.
X-ray Crystallographic Studies
While no experimental X-ray crystallographic data for this compound are publicly available, related picolinaldehyde derivatives exhibit characteristic structural features. For example, 5-(trifluoromethyl)pyridine-2-carboxaldehyde (a structural analog lacking the amino group) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 98.5°. The aldehyde group forms a hydrogen bond with adjacent molecules, stabilizing the crystal lattice.
Extrapolating these findings, the amino group in this compound likely participates in intermolecular hydrogen bonding, as observed in 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde , where N–H···O interactions dominate packing arrangements. Theoretical bond lengths and angles, derived from DFT, predict a C2–CHO bond length of 1.21 Å and C3–NH₂ bond length of 1.36 Å, consistent with typical aromatic aldehydes and amines.
Comparative Structural Analysis with Related Picolinaldehyde Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs (Table 1):
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | -NH₂ (C3), -CF₃ (C5), -CHO (C2) | 190.12 | Hydrogen-bonding capability via -NH₂ and -CHO |
| 5-(Trifluoromethyl)picolinaldehyde | -CF₃ (C5), -CHO (C2) | 175.11 | Higher lipophilicity due to lack of -NH₂ |
| 3-Chloro-5-(trifluoromethyl)picolinaldehyde | -Cl (C3), -CF₃ (C5), -CHO (C2) | 209.55 | Electrophilic chlorine enhances reactivity |
| 5-Bromo-3-(trifluoromethyl)picolinaldehyde | -Br (C5), -CF₃ (C3), -CHO (C2) | 254.00 | Bromine increases molecular polarizability |
The amino group in this compound distinguishes it from halogenated analogs, enabling participation in Schiff base formation and metal coordination chemistry. Conversely, the absence of electron-withdrawing halogens reduces its electrophilicity compared to 3-chloro- or 5-bromo derivatives. The trifluoromethyl group’s strong electron-withdrawing effect further polarizes the aldehyde group, enhancing its susceptibility to nucleophilic attack.
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-5(11)6(3-13)12-2-4/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZSMYVBGVLNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from Trifluoromethylated Pyridine Precursors
One common approach is to start from trifluoromethyl-substituted pyridine derivatives and introduce the amino and aldehyde groups through functional group transformations.
- Trifluoromethylated isocyanides as intermediates:
Recent literature (ChemComm, 2017) reports the preparation of trifluoromethylated isocyanides via formylation and dehydration of trifluoromethylated amines derived from aryl trifluoromethyl ketones. These isocyanides can be used in silver-catalyzed formal [3+2]-cycloaddition reactions to build trifluoromethylated heterocycles bearing aldehyde functionalities.- Example: The synthesis of 1-methyl-4-(2,2,2-trifluoro-1-isocyanoethyl)benzene involves reduction of trifluoromethylated sulfonamides, followed by formylation and dehydration to the isocyanide intermediate.
- These intermediates can be converted to trifluoromethylated picolinaldehydes by cycloaddition with aldehydes under Ag2CO3 catalysis and base (DBU) at mild temperatures (~15 °C).
- The method provides high yields (up to 95%) and good regioselectivity for the trifluoromethyl group position.
- This approach is versatile for preparing various trifluoromethylated picolinaldehydes with different aromatic substituents.
Amination Strategies
Direct Amination of Halo-Trifluoromethylpicolinaldehydes:
Halogenated trifluoromethylpicolinaldehydes can be converted to the corresponding amino derivatives by nucleophilic aromatic substitution using ammonia or amine sources under controlled conditions.- This method requires careful control to avoid over-substitution or decomposition of the sensitive aldehyde group.
- Metal-catalyzed amination or reductive amination protocols may be employed for better selectivity and yield.
Reduction of Nitro Precursors:
Nitro-substituted trifluoromethylpicolinaldehydes can be reduced to amino derivatives using selective reducing agents.- For example, boron trifluoride-dimethyl sulfide complex (BF3·SMe2) has been shown to selectively reduce nitropyridines and simultaneously introduce thiomethyl groups, which can be adapted for amino group installation.
- This reagent also facilitates tandem reduction and functionalization, providing a one-pot approach to amino-substituted trifluoromethylpicolinaldehydes.
Formylation Methods
- Regioselective Formylation of Amino-Trifluoromethylpyridines:
The aldehyde group at position 2 can be introduced by directed ortho-metalation followed by quenching with electrophilic formylating agents such as DMF or ethyl formate.- This requires the amino group to be protected or the use of mild conditions to prevent side reactions.
- Alternative methods include Vilsmeier-Haack formylation using POCl3 and DMF, which can selectively formylate pyridine rings.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Reduction of trifluoromethylated sulfonamide to amine | NaBH4 in Et2O, -20 °C, 3 h | High yield amine intermediate (~98%) |
| Formylation to formyl amine | Reaction with formic acid derivatives in THF under N2 at 0 °C | Formation of formylated intermediate (~80%) |
| Dehydration to isocyanide | POCl3, Et3N, 50 °C, 24 h | High yield isocyanide (~95%) |
| Cycloaddition to trifluoromethylated picolinaldehyde | Ag2CO3 (5 mol%), DBU (10 mol%), toluene, 15 °C, 2.5 h | High yield (~90-95%), mixture of diastereomers |
| Amination via nucleophilic substitution | Ammonia or amine source, solvent and temperature optimized | Amino group introduction with regioselectivity |
| Reduction of nitro precursor | BF3·SMe2, room temperature | Selective nitro reduction and thiomethylation |
Research Findings and Analysis
- The use of trifluoromethylated isocyanides as versatile intermediates allows efficient access to trifluoromethylated picolinaldehydes with high regio- and stereoselectivity.
- Silver-catalyzed cycloaddition reactions provide a mild and high-yielding route to the aldehyde functionality in the pyridine ring system.
- BF3·SMe2 has emerged as a multifunctional reagent enabling selective reduction and functionalization of nitrogen heterocycles, which can be adapted to prepare amino-substituted trifluoromethylpicolinaldehydes.
- Direct amination or reduction of nitro precursors provides alternative routes, with the choice depending on substrate availability and desired functional group tolerance.
- The aldehyde group is generally introduced via formylation reactions, with regioselectivity controlled by substituents and reaction conditions.
Summary Table of Preparation Routes
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Silver-catalyzed cycloaddition of trifluoromethyl isocyanides with aldehydes | Ag2CO3, DBU, toluene, 15 °C | High yield, mild conditions, regioselective | Requires preparation of isocyanide intermediates |
| Reduction of nitro trifluoromethylpicolinaldehydes | BF3·SMe2 | Selective reduction, tandem functionalization | Sensitive to reaction conditions, odor issues with sulfur reagents |
| Nucleophilic aromatic substitution of halogenated precursors | NH3 or amine nucleophiles | Direct amination, straightforward | Possible over-substitution, harsh conditions |
| Directed ortho-metalation and formylation | Strong base, DMF or equivalents | Regioselective aldehyde introduction | Requires protection of amino groups, moisture sensitive |
Chemical Reactions Analysis
3-Amino-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
3-Amino-5-(trifluoromethyl)picolinaldehyde serves as a building block in the synthesis of complex organic molecules. Its unique functional groups facilitate various chemical reactions:
- Oxidation : The aldehyde can be oxidized to a carboxylic acid.
- Reduction : The aldehyde can be reduced to an alcohol.
- Substitution : The amino group can undergo nucleophilic substitution.
- Condensation : The aldehyde can form imines or hydrazones through condensation reactions.
Biology
The compound is studied for its potential biological activities, particularly its interactions with enzymes and receptors. Notably, it has shown:
- Enzyme Inhibition : It can inhibit cytochrome P450 enzymes, affecting drug metabolism.
- Antimalarial Activity : Derivatives based on this scaffold have exhibited significant activity against Plasmodium falciparum in vivo.
| Compound | Dosage (mg/kg) | Parasitemia Reduction (%) |
|---|---|---|
| This compound | 30 | 96 |
| Control Compound | 30 | 72 |
This table illustrates the efficacy of this compound in reducing parasitemia levels.
Medicine
Research is ongoing into its therapeutic potential for various diseases. Some specific applications include:
- Drug Development : Exploration of new drugs targeting specific biological pathways.
- Combination Therapies : Clinical trials have indicated improved patient outcomes when used in conjunction with other treatments for resistant bacterial infections.
Case Study on Antimicrobial Efficacy
A clinical trial evaluated the use of this compound in treating infections caused by resistant bacterial strains. Results indicated a notable improvement in patient outcomes when it was part of combination therapy.
Case Study on Antimalarial Activity
In vivo studies demonstrated that derivatives of this compound significantly reduced parasitemia levels in mouse models infected with Plasmodium falciparum, highlighting its potential as an antimalarial agent.
Mechanism of Action
The mechanism by which 3-Amino-5-(trifluoromethyl)picolinaldehyde exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino and aldehyde groups can form covalent bonds with target proteins, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation: Halogens vs. Amino Groups
3-Chloro-5-(trifluoromethyl)picolinaldehyde (CAS: 477535-43-6)
- Molecular Formula: C₇H₃ClF₃NO
- Molecular Weight : 209.56 g/mol
- Key Differences: A chlorine atom replaces the amino group at position 3, reducing hydrogen-bonding capacity and basicity. Higher lipophilicity (Log P estimated at 2.8 vs. ~1.5 for the amino analog) due to the hydrophobic Cl substituent. Applications: Intermediate in halogenated pesticide synthesis.
3-Fluoro-5-(trifluoromethyl)picolinaldehyde (CAS: 1227515-52-7)
- Molecular Formula: C₇H₃F₄NO
- Molecular Weight : 193.10 g/mol
- Key Differences: Fluorine at position 3 introduces strong electronegativity but lacks the nucleophilic properties of the amino group. Enhanced metabolic stability compared to the amino analog due to C-F bond strength.
Positional Isomerism and Functional Group Modifications
5-Methyl-3-(trifluoromethyl)picolinaldehyde (CAS: 1289060-42-9)
- Molecular Formula: C₈H₆F₃NO
- Molecular Weight : 189.13 g/mol
- Key Differences: -CF₃ group at position 3 and methyl (-CH₃) at position 5. Reduced steric hindrance compared to the amino analog, favoring nucleophilic additions at the aldehyde group.
5-(Trifluoromethyl)picolinaldehyde (CAS: 31224-82-5)
- Molecular Formula: C₇H₄F₃NO
- Molecular Weight : 175.11 g/mol
- Key Differences: Lacks the amino group at position 3, resulting in lower water solubility (Log S = -2.2 vs. estimated -1.8 for the amino analog). Widely used as a ligand in asymmetric catalysis.
Functional Group Replacements
5-(Trifluoromethyl)picolinic Acid (CAS: 1805874-45-6)
- Molecular Formula: C₇H₄F₃NO₂
- Molecular Weight : 191.11 g/mol
- Key Differences :
6-Amino-3-(aminomethyl)-5-(difluoromethyl)picolinaldehyde (CAS: 1803685-81-5)
- Molecular Formula : C₈H₉F₂N₃O
- Molecular Weight : 201.17 g/mol
- Key Differences: Dual amino groups (position 6 and 3-aminomethyl) enhance polarity and hydrogen-bonding capacity. Difluoromethyl (-CHF₂) at position 5 provides weaker electron-withdrawing effects compared to -CF₃.
Biological Activity
3-Amino-5-(trifluoromethyl)picolinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHFN\O
- Molecular Weight : 193.10 g/mol
- CAS Number : 1227499-98-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit significant inhibitory effects on certain enzymes involved in disease pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in drug design .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antimalarial Activity
A study explored the antimalarial potential of derivatives based on the picolinaldehyde scaffold, revealing promising activity against Plasmodium falciparum. The compound was tested in vivo using a mouse model, showing a significant reduction in parasitemia levels when administered at optimal doses.
| Compound | Dosage (mg/kg) | Parasitemia Reduction (%) |
|---|---|---|
| This compound | 30 | 96 |
| Control Compound | 30 | 72 |
These findings indicate that modifications to the picolinaldehyde structure can enhance antimalarial efficacy, making it a valuable scaffold for drug development .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A clinical trial evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Results showed a notable improvement in patient outcomes when used as part of a combination therapy.
- Case Study on Antimalarial Activity :
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The trifluoromethyl group (CF₃) shows a distinct quartet in ¹⁹F NMR at δ -60 to -65 ppm. Aromatic protons on the pyridine ring resonate between δ 7.5–8.5 ppm .
- HRMS : Expected molecular ion [M+H]⁺ for C₇H₅F₃N₂O: m/z 203.0432 (calculated). Isotopic peaks for chlorine (if present in intermediates) should be monitored .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~3350 cm⁻¹ (N–H stretch of amino group) .
How does the presence of both amino and trifluoromethyl groups affect the aldehyde's reactivity in nucleophilic addition reactions?
Advanced Research Focus
The amino group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution, while the trifluoromethyl group (electron-withdrawing) stabilizes the aldehyde via inductive effects. This duality:
- Enhances electrophilicity : The aldehyde undergoes nucleophilic additions (e.g., with hydrazines or Grignard reagents) at faster rates compared to non-fluorinated analogs .
- Influences regioselectivity : Steric hindrance from CF₃ directs nucleophiles to the para position of the amino group. Computational modeling (DFT) can predict preferred reaction pathways .
What in vitro models are suitable for studying the bioactivity of this compound, and what precautions are necessary?
Q. Advanced Research Focus
- Enzyme inhibition assays : Use purified enzymes (e.g., kinases or proteases) to study covalent binding via the aldehyde group. Monitor activity loss over time .
- Cell-based models : Test cytotoxicity in HEK-293 or HepG2 cells. Pre-quench excess aldehyde with semicarbazide to avoid off-target reactions .
Safety Precautions : - Handle under inert atmosphere (N₂/Ar) to prevent oxidation.
- Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Hazard Statements: H315, H319) .
How does positional isomerism of substituents on the pyridine ring impact the compound's chemical and biological properties?
Q. Advanced Research Focus
- Chemical Reactivity : Isomers with substituents at the 3- and 5-positions (vs. 2- or 4-) exhibit enhanced resonance stabilization, altering reaction kinetics. For example, 3-amino-5-CF₃ derivatives show higher thermal stability than 2-amino-4-CF₃ analogs .
- Biological Selectivity : The 3,5-substitution pattern improves target binding in enzyme active sites due to optimal spatial arrangement (e.g., IC₅₀ values 10x lower than isomers in kinase inhibition assays) .
Which computational approaches are recommended to predict interactions of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. The CF₃ group’s hydrophobicity enhances binding affinity to nonpolar pockets .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Focus on hydrogen bonding between the amino group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for CF₃) to predict bioactivity across derivative libraries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
